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Compound of Interest

Compound Name: 16:0 Propargyl SM (d18:1-16:0)

Cat. No.: B15592053

An In-Depth Technical Guide to the Synthesis of 16:0 Propargyl SM (d18:1-16:0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 Propargyl Sphingomyelin (d18:1-16:0), a synthetically modified sphingolipid, has emerged
as a valuable tool in chemical biology and drug development. Its key feature is the presence of
a terminal alkyne (propargyl group) on the N-acyl chain, which allows for its use in
bioorthogonal "click chemistry" reactions. This enables researchers to covalently attach a
variety of reporter molecules, such as fluorophores or biotin, to the sphingomyelin, facilitating
the study of its metabolism, trafficking, and interactions within cellular systems. This guide
provides a comprehensive overview of the synthesis of this important molecular probe.

Chemical Structure and Properties

16:0 Propargyl SM (d18:1-16:0) is a sphingomyelin molecule where the sphingoid base is D-
erythro-sphingosine (d18:1) and the fatty acid amide-linked to the C2 amino group is palmitic
acid (16:0) modified with a terminal propargy! group.
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Property Value

) N-(prop-2-yn-1-yl)-N-palmitoyl-D-erythro-
Systematic Name ) ]
sphingosylphosphocholine

Molecular Formula Ca1H79N206P
Molecular Weight 727.05 g/mol
Appearance White to off-white solid

Soluble in organic solvents such as chloroform

Solubilit
Y and methanol

Synthetic Pathway Overview

The synthesis of 16:0 Propargyl SM (d18:1-16:0) is a multi-step process that typically starts
from commercially available D-erythro-sphingosine. The general strategy involves the
protection of reactive functional groups, introduction of the propargyl-modified palmitoyl chain,
and finally, the addition of the phosphocholine headgroup.

Acylation with Phosphocholination

. . . N-Propargyl-Palmitoyl- N
D-erythro-sphingosine Protection Protected Sphingosine Propargyl Palmitate Protected Sphingosine M» 16:0 Propargyl SM (d18:1-16:0)
(Propargyl Ceramide analog)

Click to download full resolution via product page

Caption: General synthetic workflow for 16:0 Propargyl SM.

Experimental Protocols

While a definitive, publicly available, step-by-step protocol for the synthesis of 16:0 Propargyl
SM (d18:1-16:0) is not detailed in a single source, the following procedures are based on
established methods for the synthesis of sphingomyelin analogs and propargylated

compounds.

Materials
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Reagent CAS Number Supplier
D-erythro-sphingosine 123-78-4 Commercially Available
Palmitic acid 57-10-3 Commercially Available
Propargylamine 2450-71-7 Commercially Available
2-Chloro-1,3,2- ) )
dioxaphospholane 2-oxide 694-34-8 Commercially Available
Triethylamine 121-44-8 Commercially Available
Dichloromethane (DCM) 75-09-2 Commercially Available
N,N-Dimethylformamide (DMF)  68-12-2 Commercially Available
Pyridine 110-86-1 Commercially Available

Standard protecting group
reagents (e.g., Boc-anhydride, Various Commercially Available
TBDMS-CI)

Step 1: Synthesis of N-Propargyl Palmitamide

The first key intermediate is the N-propargyl modified fatty acid.

 Activation of Palmitic Acid: Palmitic acid is converted to its more reactive acid chloride or
activated ester. For example, treatment with oxalyl chloride or thionyl chloride in an inert
solvent like dichloromethane (DCM) yields palmitoyl chloride.

e Amidation: The activated palmitic acid is then reacted with propargylamine in the presence of
a base, such as triethylamine, in a solvent like DCM. The reaction is typically carried out at
0°C to room temperature.

 Purification: The resulting N-propargy! palmitamide is purified by column chromatography on
silica gel.

Step 2: Protection of D-erythro-sphingosine
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To ensure selective acylation at the C2 amino group, the primary and secondary hydroxyl
groups of sphingosine must be protected. A common strategy is to use a protecting group that
can be selectively removed later, such as a silyl ether (e.g., TBDMS) for the primary hydroxy!
and another protecting group for the secondary hydroxyl if necessary.

Step 3: Acylation of Protected Sphingosine

The protected sphingosine is acylated with the N-propargyl palmitamide prepared in Step 1.
This is a standard amide bond formation reaction, often facilitated by coupling reagents like
DCC/DMAP or HATU in an appropriate solvent like DMF or DCM.

Step 4: Introduction of the Phosphocholine Headgroup
and Deprotection

This is a critical and often challenging step in sphingomyelin synthesis.

o Phosphorylation: The primary hydroxyl group of the acylated and protected sphingosine is
first deprotected (if a silyl ether was used, this can be achieved with TBAF). Then, it is
reacted with a phosphitylating agent, such as 2-chloro-1,3,2-dioxaphospholane, followed by
oxidation to the phosphate.

» Ring-Opening with Trimethylamine: The resulting cyclic phosphate is then ring-opened by
reaction with anhydrous trimethylamine in a sealed tube at elevated temperature to introduce
the choline moiety.

o Final Deprotection: Any remaining protecting groups on the sphingosine backbone are
removed under appropriate conditions (e.g., acid or fluoride treatment) to yield the final
product, 16:0 Propargyl SM (d18:1-16:0).

 Purification: The final product is purified by column chromatography, often using a mixed
solvent system such as chloroform/methanol/water to ensure good separation.

Characterization

The structure and purity of the synthesized 16:0 Propargyl SM (d18:1-16:0) should be
confirmed by a combination of analytical techniques:
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Technique Expected Results

Signals corresponding to the sphingosine

backbone, the palmitoyl chain, the propargyl

1H NMR _ _ o
group (including the characteristic alkyne
proton), and the phosphocholine headgroup.
Resonances for all carbon atoms in the

13C NMR

molecule, including the alkyne carbons.

A molecular ion peak corresponding to the
Mass Spectrometry (e.g., ESI-MS)
calculated mass of the molecule.

High-Performance Liquid Chromatography

A single major peak indicating high purity.
(HPLC) g jor p g high purity.

Application in Research: Click Chemistry

The terminal alkyne of 16:0 Propargyl SM allows for its use in copper(l)-catalyzed azide-alkyne
cycloaddition (CUAAC), a highly efficient and specific click reaction.

16:0 Propargyl SM
(in cell membrane)

p| Fluorescently Labeled
| -1 Sphingomyelin

Azide-Functionalized Probe | Cu(I) catalyst
(e.g., Azido-Fluorophore)

Click to download full resolution via product page
Caption: Click reaction of 16:0 Propargyl SM with an azide probe.
This reaction enables researchers to:

» Visualize Sphingomyelin Localization: By using a fluorescent azide, the distribution of the
sphingomyelin analog within cells and organelles can be visualized by microscopy.
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« |dentify Binding Partners: Attaching an affinity tag like biotin allows for the pull-down and
identification of proteins that interact with sphingomyelin.

o Track Metabolic Fate: Following the incorporation of the propargyl-tagged sphingomyelin into
various metabolic pathways.

Conclusion

The synthesis of 16:0 Propargyl SM (d18:1-16:0) is a valuable process for generating a
powerful tool for sphingolipid research. While the synthesis is a multi-step endeavor requiring
expertise in organic chemistry, the resulting molecule provides a versatile platform for
investigating the complex roles of sphingomyelin in cellular biology and disease, ultimately
aiding in the development of new therapeutic strategies.

« To cite this document: BenchChem. [synthesis of 16:0 Propargyl SM (d18:1-16:0)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15592053#synthesis-of-16-0-propargyl-sm-d18-1-16-
0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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